molecular formula C18H19N3O2S B5591023 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B5591023
M. Wt: 341.4 g/mol
InChI Key: LQLJCVUZCITQDM-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that includes thieno[2,3-d]pyrimidines, which are heterocyclic compounds with a fused ring system combining a thiophene ring and a pyrimidine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones involves the condensation of substituted 2,3-dimethyl- and various methylene-substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes, highlighting the versatility of synthetic approaches to access this class of compounds (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

Detailed molecular structure analyses are essential for understanding the interactions and reactivity of these compounds. X-ray crystallography provides insights into the crystal structure, helping to elucidate the molecular conformation and bonding characteristics. For related compounds, the determination of crystal structures has facilitated a deeper understanding of their molecular frameworks (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, enabling the synthesis of a wide range of derivatives with potential biological activities. For example, the reaction of amino-4,5-dimethyl-thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been explored for the synthesis of thieno[2,3-d]pyrimidines, demonstrating the chemical versatility and reactivity of this scaffold (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are synthesized through various chemical reactions, including the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, which yields thieno[2,3-d]pyrimidine derivatives. These reactions are significant for the development of novel heterocyclic compounds with potential therapeutic applications (Davoodnia et al., 2009).

Biological Evaluation

  • Some of the synthesized compounds have been evaluated for their antimicrobial activity, showing promise as new agents against various bacterial and fungal pathogens. This highlights the potential for these compounds to contribute to the development of new antimicrobial drugs (Hossan et al., 2012).
  • Additionally, derivatives of these compounds have been assessed for their anticonvulsant properties, indicating a potential for neurological applications. The study suggests moderate anticonvulsant activity, with specific derivatives showing promising results in in vivo models (Severina et al., 2020).

Chemical Properties and Interactions

  • The detailed structural analysis of these compounds, including their hydrogen bonding patterns and crystal structures, provides insights into their chemical properties and potential interactions with biological molecules. This information is crucial for understanding their mechanism of action and for the design of compounds with improved efficacy and selectivity (Trilleras et al., 2008).

properties

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-10-5-6-14(11(2)7-10)20-15(22)8-21-9-19-17-16(18(21)23)12(3)13(4)24-17/h5-7,9H,8H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJCVUZCITQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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